molecular formula C23H27N3O5S B11219820 N-(3,4-dimethoxyphenyl)-2-{1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetamide

N-(3,4-dimethoxyphenyl)-2-{1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetamide

Cat. No.: B11219820
M. Wt: 457.5 g/mol
InChI Key: NLPWQQXKCMIANN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a benzothiadiazine ring, and a cyclopentylacetamide moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3,4-dimethoxyphenyl derivative, followed by the formation of the benzothiadiazine ring. The final step involves the coupling of these intermediates with cyclopentylacetamide under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and advanced purification methods like chromatography and crystallization are often employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-dimethoxyphenyl)-2-{1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclohexyl}acetamide
  • **N-(3,4-dimethoxyphenyl)-2-{1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopropyl}acetamide

Uniqueness

N-(3,4-dimethoxyphenyl)-2-{1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetamide stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H27N3O5S

Molecular Weight

457.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl]acetamide

InChI

InChI=1S/C23H27N3O5S/c1-30-18-10-9-16(13-19(18)31-2)24-22(27)15-23(11-5-6-12-23)14-21-25-17-7-3-4-8-20(17)32(28,29)26-21/h3-4,7-10,13H,5-6,11-12,14-15H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

NLPWQQXKCMIANN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2(CCCC2)CC3=NS(=O)(=O)C4=CC=CC=C4N3)OC

Origin of Product

United States

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